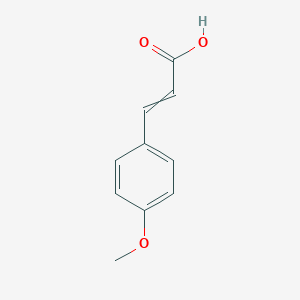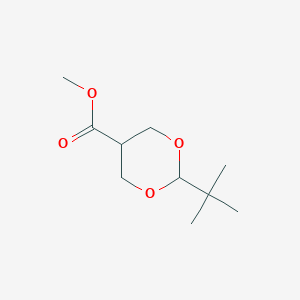
Auranthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Auranthine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Auranthine is a heterocyclic compound that contains nitrogen and sulfur atoms in its chemical structure. It is a derivative of thiazole, which is a five-membered ring containing a nitrogen and sulfur atom.
Aplicaciones Científicas De Investigación
1. Chemical Structure and Cytotoxicity
Auranthine, derived from Penicillium aurantiogriseum, has a distinct chemical structure as a quinazolino benzodiazepinedione with an acyclic aliphatic nitrile moiety. Its absolute configuration was confirmed through CD spectroscopy and DFT calculations. Notably, auranthine and its semisynthetic analogues exhibit a cytotoxicity profile, making them potential candidates for further biomedical research and drug development (Kalinina et al., 2018).
2. Synthetic Approaches
The first total synthesis of auranthine's proposed structure was achieved starting from CBz-protected glutamic anhydride and Boc-protected o-aminobenzyl amine, involving an intramolecular aza-Wittig reaction. This synthetic approach is crucial for creating auranthine derivatives for further studies in various fields including pharmaceuticals (Kshirsagar et al., 2010).
3. Production and Screening in Penicillium Species
A study on Penicillium species revealed that P. aurantiogriseum uniquely produces auranthine. The screening for benzodiazepine production in Penicillium species highlighted the specificity of auranthine production in P. aurantiogriseum, which can be pivotal for industrial and pharmacological applications (Ostenfeld Larsen et al., 2000).
4. Novel Alkaloids and Bioactivity
A study identified new alkaloids, including auranomides A, B, and C, along with known metabolites like auranthine, from Penicillium aurantiogriseum. These compounds showed moderate cytotoxic activity against human tumor cells, indicating their potential in cancer research (Song et al., 2012).
5. Taxonomy and Extrolite Production
Auranthine is also significant in the study of fungal taxonomy and extrolite production. In particular, Aspergillus species, including A. lentulus and A. fumigatus, produce auranthine among other extrolites. This highlights its role in understanding fungal species diversity and potential for producing bioactive compounds (Hong et al., 2005).
Propiedades
Número CAS |
107290-05-1 |
|---|---|
Nombre del producto |
Auranthine |
Fórmula molecular |
C19H14N4O2 |
Peso molecular |
330.3 g/mol |
Nombre IUPAC |
2,10,15,23-tetrazapentacyclo[12.9.0.02,11.04,9.017,22]tricosa-1(23),4,6,8,10,17,19,21-octaene-3,16-dione |
InChI |
InChI=1S/C19H14N4O2/c24-18-11-5-1-3-7-13(11)21-17-15(22-18)9-10-16-20-14-8-4-2-6-12(14)19(25)23(16)17/h1-8,15H,9-10H2,(H,22,24) |
Clave InChI |
QSYOIPMDADNFRO-UHFFFAOYSA-N |
SMILES |
C1CC2=NC3=CC=CC=C3C(=O)N2C4=NC5=CC=CC=C5C(=O)NC41 |
SMILES canónico |
C1CC2=NC3=CC=CC=C3C(=O)N2C4=NC5=CC=CC=C5C(=O)NC41 |
Sinónimos |
auranthine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



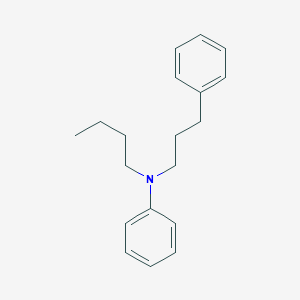
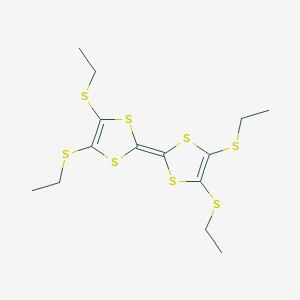
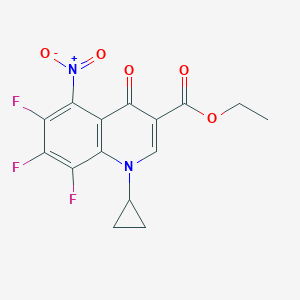
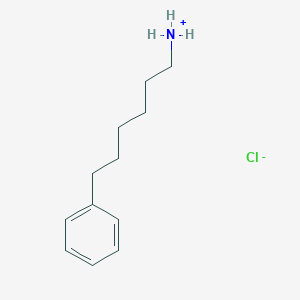
![1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B28479.png)
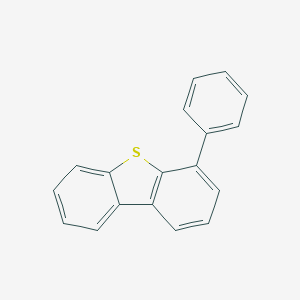

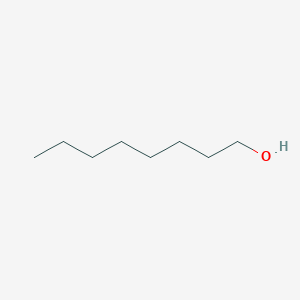
![4-[4-(4-Fluorophenyl)-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl]pyridine](/img/structure/B28488.png)
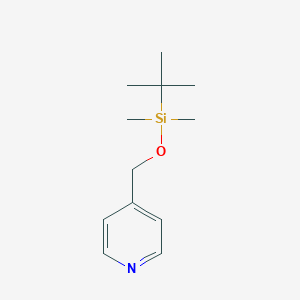
![Disodium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B28493.png)
